P7C3-OMe -

P7C3-OMe

Catalog Number: EVT-2642261
CAS Number:
Molecular Formula: C22H20Br2N2O2
Molecular Weight: 504.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

P7C3-OMe is a synthetic compound that belongs to the class of aminopropyl carbazoles, known for its neuroprotective and proneurogenic properties. Initially discovered as a neuroprotective agent, P7C3-OMe has garnered attention for its ability to promote the survival of newborn neurons and protect against neurodegenerative conditions. This compound is primarily classified under neuroprotective agents and is particularly relevant in the context of neurological research and drug development.

Source and Classification

P7C3-OMe was derived from the original P7C3 compound, which was identified through a screening process aimed at discovering small molecules that could enhance neurogenesis. The classification of P7C3-OMe falls under organic chemistry and drug discovery, with specific applications in biochemistry related to neuronal health and function. The compound is recognized for its role in activating pathways that enhance neuronal survival and regeneration.

Synthesis Analysis

The synthesis of P7C3-OMe involves several key steps, primarily focusing on the modification of the original P7C3 structure to improve its pharmacological properties. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be transformed into the desired aminopropyl carbazole structure.
  2. Reactions: Key reactions may include alkylation, cyclization, and functional group modifications to achieve the final product.
  3. Scalability: Recent advancements have led to the development of scalable synthesis methods, allowing for the production of significant quantities of P7C3-OMe for research and potential therapeutic use .

Technical details regarding the specific reaction conditions (such as temperature, solvents, and catalysts) are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of P7C3-OMe can be described as follows:

  • Chemical Formula: C₁₈H₁₈BrN₃O
  • Molecular Weight: Approximately 360.26 g/mol
  • Structure: The compound features a core aminopropyl carbazole structure with specific substituents that enhance its biological activity.

Data from crystallographic studies provide insight into the three-dimensional arrangement of atoms within the molecule, which is essential for understanding its interaction with biological targets.

Chemical Reactions Analysis

P7C3-OMe undergoes several chemical reactions that are crucial for its biological activity:

  1. Nicotinamide Adenine Dinucleotide Salvage Pathway Activation: P7C3-OMe activates nicotinamide phosphoribosyltransferase, an enzyme involved in the NAD+ salvage pathway, which is vital for cellular energy metabolism and neuronal survival .
  2. Neuroprotective Mechanisms: The compound has been shown to inhibit apoptosis in newborn neurons, thereby promoting their survival during neurodegenerative processes .

Understanding these reactions at a molecular level helps elucidate how P7C3-OMe exerts its protective effects on neuronal cells.

Mechanism of Action

The mechanism of action of P7C3-OMe primarily involves:

  1. Activation of Enzymes: By activating nicotinamide phosphoribosyltransferase, P7C3-OMe increases NAD+ levels within cells. This elevation supports various metabolic processes essential for neuronal health.
  2. Protection Against Apoptosis: P7C3-OMe protects neurons from apoptotic cell death by modulating intracellular signaling pathways that prevent cell death under stress conditions .

Data from in vivo studies indicate that P7C3-OMe significantly enhances neurogenesis in animal models, further supporting its role as a neuroprotective agent.

Physical and Chemical Properties Analysis

P7C3-OMe exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in various solvents is critical for its application in biological assays.
  • Stability: Stability studies indicate that P7C3-OMe remains effective under physiological conditions, making it suitable for therapeutic exploration.
  • Melting Point: Characterization through techniques such as differential scanning calorimetry can provide insights into thermal stability.

Relevant data from analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry further confirm the identity and purity of P7C3-OMe.

Applications

P7C3-OMe has significant applications in scientific research:

  1. Neurodegenerative Disease Research: Its ability to promote neuronal survival makes it a candidate for studying conditions such as Alzheimer's disease and Parkinson's disease.
  2. Therapeutic Development: Ongoing research aims to explore the potential of P7C3-OMe as a therapeutic agent for various neurological disorders.
  3. Neurogenesis Studies: The compound serves as a valuable tool in understanding the mechanisms underlying neurogenesis and neuronal plasticity .
Discovery & Development of P7C3-OMe

Origins in Phenotypic Screening for Neuroprotective Agents

The discovery of P7C3-OMe traces back to a pioneering target-agnostic in vivo screen designed to identify neuroprotective compounds. Researchers screened 1,000 structurally diverse small molecules from a chemical library, infused intracerebroventricularly (ICV) via osmotic minipumps into adult mice over seven days. This approach bypassed blood-brain barrier limitations and prioritized functional outcomes over hypothetical mechanisms. During infusion, bromodeoxyuridine (BrdU) labeled proliferating neural precursor cells in the hippocampal subgranular zone. Crucially, mice were housed without environmental enrichment to establish a low neurogenesis baseline, enhancing detection sensitivity [1] [8].

The screen quantified BrdU⁺ cells in the dentate gyrus contralateral to the infusion site. Eight pro-neurogenic compounds emerged, including the parent molecule P7C3 (Pool 7, Compound 3). P7C3 doubled BrdU⁺ cell counts compared to artificial cerebrospinal fluid controls, matching the efficacy of fibroblast growth factor-2 (FGF-2), a positive control. Follow-up studies revealed P7C3 did not accelerate cell proliferation but instead enhanced the survival of newborn neurons by blocking apoptosis during their maturation phase. This neuroprotective phenotype became the cornerstone for developing optimized derivatives, including P7C3-OMe [1] [2].

Table 1: Key Screening Parameters for P7C3 Series Discovery

ParameterDetailSignificance
Screening Duration7 daysCaptured 40% apoptosis window for newborn neurons
Compound DeliveryICV infusion (10 μM per compound)Ensured brain exposure; bypassed BBB limitations
BrdU AdministrationDaily intraperitoneal (50 mg/kg)Labeled proliferating neural precursor cells
Baseline ControlIndividual housing, no running wheelsMinimized confounding neurogenic stimuli
Hit Criteria≥2-fold increase in BrdU⁺ cells vs. vehicle controlMatched efficacy of FGF-2 positive control

Structural Optimization from Parent Compound P7C3

P7C3-OMe emerged from systematic structure-activity relationship (SAR) studies on the aminopropyl carbazole scaffold of P7C3. The parent compound (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol) contains three modifiable regions: the carbazole ring, aniline moiety, and chiral hydroxypropyl linker. Medicinal chemists synthesized 37 analogs to delineate critical pharmacophores [3] [6]:

  • Carbazole Halogenation: Removal or substitution of bromines at C3/C6 abolished activity. Dichloro analogs showed reduced potency, confirming bromine’s role in hydrophobic interactions or electron distribution.
  • Aniline Substitution: Methyl groups reduced activity, while meta or para methoxy groups retained efficacy. This inspired P7C3-OMe (3-(3,6-dibromo-9H-carbazol-9-yl)-1-(3-methoxyphenylamino)propan-2-ol), where the meta-methoxy aniline enhanced solubility without sacrificing target engagement [3].
  • Linker Engineering: Lengthening the hydroxypropyl linker by a methylene unit (P7C3A35) or replacing the hydroxyl with hydrogen (P7C3A29) abolished activity, confirming the linker’s chiral center and hydrogen-bonding capacity as essential [3].

P7C3-OMe demonstrated comparable proneurogenic efficacy to P7C3 but with improved pharmaceutical properties. Its methoxy group provided a synthetic handle for further derivatization (e.g., affinity probes) and modulated electronic properties to enhance stability. Crucially, it retained favorable pharmacokinetics: oral bioavailability (32%), blood-brain barrier penetration (brain:plasma AUC ratio = 3.7), and plasma half-life (6.7 hours post-intraperitoneal dose) [2] [6].

Table 2: SAR Analysis of P7C3 Analogs Leading to P7C3-OMe

Structural ModificationAnalog ExampleNeurogenic ActivityKey Insight
Carbazole Halogenation
3,6-Dibromo (P7C3)Parent+++Bromines critical for activity
3,6-Dichloro1+Reduced potency
Unsubstituted2-Complete loss of activity
Aniline Substitution
meta-Methoxy (P7C3-OMe)8+++Retained efficacy; improved synthetic utility
ortho-Methyl3+Reduced activity
Pyrazole replacementP7C3A29-Loss of target engagement
Linker Modification
Chiral hydroxypropyl (P7C3)Parent+++Stereochemistry determines efficacy
Fluorinated linkerP7C3A20++++Enhanced metabolic stability
Extended linker ( +CH₂)P7C3A35-Disrupted binding geometry

Role of Enantiomeric Specificity in Bioactivity

The chiral center within P7C3-OMe’s hydroxypropyl linker confers striking enantioselective neuroprotection. Separation of racemic P7C3-OMe into its (R)- and (S)-enantiomers revealed that >90% of the proneurogenic activity resides in the (S)-enantiomer. In vivo testing demonstrated the (S)-enantiomer doubled newborn neuron survival in the murine dentate gyrus at 1 μM, while the (R)-enantiomer showed negligible effects even at 10-fold higher concentrations [3] [6].

Mechanistically, this specificity correlates with differential effects on mitochondrial integrity. The (S)-enantiomer stabilizes mitochondrial membrane potential in newborn neurons, reducing caspase-3 activation and apoptosis. In contrast, the (R)-enantiomer fails to inhibit cytochrome c release or maintain ATP levels. Molecular modeling suggests the (S)-configuration optimally positions hydrogen-bond donors to interact with a putative protein target, later identified as nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD⁺ biosynthesis [6] [9].

Enantiomeric purity also dictates functional recovery in disease models. In ghrelin-receptor-null mice subjected to chronic social defeat stress—a model of depression—only the (S)-P7C3-OMe restored neurogenesis in the ventral hippocampus and reversed depressive-like behaviors. Radiation-induced ablation of hippocampal stem cells abolished this effect, confirming that functional recovery requires newborn neuron survival mediated specifically by the (S)-enantiomer [6].

Table 3: Comparative Efficacy of P7C3-OMe Enantiomers

Parameter(S)-P7C3-OMe(R)-P7C3-OMeRacemic Mixture
Neurogenic EC₅₀0.2 μM>10 μM0.5 μM
Mitochondrial Protection++++-++
Antiapoptotic EffectInhibits caspase-3No effectModerate inhibition
NAMPT Activation3.5-fold increase1.1-fold increase2.3-fold increase
In Vivo Efficacy (Depression Models)Full reversal of behavioral deficitsNo effectPartial efficacy

Properties

Product Name

P7C3-OMe

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol

Molecular Formula

C22H20Br2N2O2

Molecular Weight

504.2 g/mol

InChI

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3

InChI Key

LEICNUMXFWNCSJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O

Solubility

not available

Canonical SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.